Plasma Exposure Superiority of the 1-Propionylpiperidine Pharmacophore Over the 1-Acetylpiperidine Analog in Non-Human Primates
In a direct head-to-head oral PK study in cynomolgus monkeys (0.3 mg·kg⁻¹), the 1-propionylpiperidin-4-yl urea TPPU achieved a plasma concentration exceeding 10× its IC₅₀, whereas the 1-acetylpiperidine analog TPAU — identical in all other structural respects — showed lower plasma exposure. Both compounds were also compared against a series of 4-(cyclohexyloxy)benzoic acid urea sEHIs; although the benzoic acid ureas were more potent against monkey sEH enzyme in vitro, the piperidyl ureas (especially TPPU) demonstrated higher plasma concentrations and were described as possessing 'more drug-like properties,' directly linking the propanoyl group to superior oral bioavailability [1]. Dose escalation (0.3 to 3 mg·kg⁻¹ for TPPU; 0.1 to 3 mg·kg⁻¹ for TPAU) further confirmed TPPU's favorable exposure profile. Target engagement was verified by an increase in the linoleate epoxide-to-diol ratio following TPPU administration [1].
| Evidence Dimension | Oral plasma exposure and drug-like properties in cynomolgus monkeys |
|---|---|
| Target Compound Data | TPPU (1-propionylpiperidin-4-yl urea): plasma concentration >10× IC₅₀ at 0.3 mg·kg⁻¹ p.o.; Cmax increased with dose from 0.3 to 3 mg·kg⁻¹ |
| Comparator Or Baseline | TPAU (1-acetylpiperidin-4-yl urea): lower plasma concentration at matched 0.3 mg·kg⁻¹ dose; 4-(cyclohexyloxy)benzoic acid ureas: higher in vitro potency but lower plasma exposure |
| Quantified Difference | TPPU plasma concentration >10× IC₅₀ (vs. TPAU below this threshold at equivalent dose); TPPU rated as possessing 'more drug-like properties' than benzoic acid urea comparators |
| Conditions | Cynomolgus monkey PK; single oral dose 0.3 mg·kg⁻¹; hepatic cytosol sEH potency assay; linoleate epoxide/diol ratio as PD biomarker |
Why This Matters
For sEHI-based drug discovery, the propanoyl (C3) acyl chain delivers a quantifiable oral-bioavailability advantage over the acetyl (C2) analog, making 1-(piperidin-4-yl)propan-1-one the preferred building block for preclinical candidates requiring systemic exposure.
- [1] Ulu, A., Appt, S. E., Morisseau, C., Hwang, S. H., Jones, P. D., Rose, T. E., ... & Hammock, B. D. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology, 2012, 165(5), 1401–1412. doi:10.1111/j.1476-5381.2011.01641.x View Source
